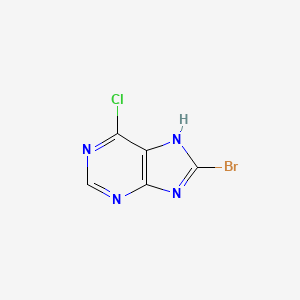

8-bromo-6-chloro-9H-purine

描述

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry and Organic Synthesis

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged structure in the fields of medicinal chemistry and organic synthesis due to its profound biological importance and versatile chemical nature. researchgate.netrsc.org

Purines are integral to the very fabric of life. ucdavis.edu As the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the purine bases, adenine (B156593) and guanine (B1146940), are fundamental to the storage and transmission of genetic information. wikipedia.orgnumberanalytics.com Beyond their role in nucleic acids, purines are critical components of other vital biomolecules. wikipedia.org Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, fueling a vast array of metabolic reactions and cellular activities. ucdavis.edunumberanalytics.com

Purine derivatives also function as key signaling molecules. nih.gov Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that relays signals from hormones and neurotransmitters to regulate numerous cellular processes. nih.gov Furthermore, purines and their derivatives are involved in various metabolic pathways and act as cofactors for many enzymes. researchgate.net The intricate network of purine metabolism and signaling is essential for maintaining cellular homeostasis, and its dysregulation is linked to a variety of diseases. numberanalytics.comnih.gov

| Biomolecule | Purine Component | Function |

| DNA/RNA | Adenine, Guanine | Genetic information storage and transfer wikipedia.orgnumberanalytics.com |

| ATP/GTP | Adenine, Guanine | Cellular energy currency ucdavis.edunumberanalytics.com |

| NADH | Adenine | Coenzyme in redox reactions wikipedia.org |

| Coenzyme A | Adenine | Coenzyme in metabolism wikipedia.org |

| cAMP | Adenine | Second messenger in signal transduction nih.gov |

This table summarizes the foundational roles of purine-containing biomolecules in cellular processes.

The inherent biological relevance of the purine scaffold has made it a "privileged scaffold" in drug discovery. This means that purine-based molecules have a higher probability of interacting with biological targets, making them a rich source for the development of new drugs. nih.govnih.govresearchgate.net The purine ring system offers multiple points for chemical modification, allowing for the synthesis of large and diverse libraries of compounds. rsc.orgrsc.org

Researchers have successfully developed purine derivatives as therapeutic agents for a wide range of conditions, including cancer, viral infections, inflammation, and autoimmune diseases. researchgate.netnih.gov Many of these drugs act as antimetabolites, mimicking natural purines to interfere with the metabolic processes of cancer cells or viruses. rsc.orgthieme.de The Food and Drug Administration (FDA) has approved numerous purine-based drugs, highlighting the scaffold's clinical significance. rsc.org The ongoing exploration of purine derivatives continues to yield promising new drug candidates. nih.govnih.gov

Contextualizing 8-Bromo-6-chloro-9H-Purine as a Halogenated Purine Analog

This compound is a synthetic purine derivative characterized by the presence of two halogen atoms: a bromine at the 8-position and a chlorine at the 6-position of the purine ring. This di-halogenation significantly influences the compound's chemical reactivity and biological activity. Halogen atoms can alter a molecule's size, shape, and electronic distribution, which in turn affects its ability to bind to biological targets.

The chlorine at the 6-position and the bromine at the 8-position are good leaving groups, making this compound a versatile intermediate for the synthesis of more complex purine derivatives. researchgate.net These positions are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. rsc.org

| Property | Description |

| Chemical Formula | C₅H₂BrClN₄ |

| Molecular Weight | 233.46 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | >300 °C for deprotected analogs |

| Key Structural Features | Purine core with a bromine at the C8 position and a chlorine at the C6 position |

This table outlines the key chemical and physical properties of this compound.

Overview of Academic Research Trajectories for Halogenated Purine Derivatives

Research into halogenated purine derivatives has been a vibrant area of investigation for decades, driven by their potential as therapeutic agents and as tools for chemical biology. thieme.deacs.org The introduction of halogens into the purine scaffold can lead to compounds with enhanced biological activity and selectivity.

A significant focus of research has been on the development of halogenated purines as anticancer and antiviral agents. tandfonline.comevitachem.com For instance, cladribine, a chlorinated purine nucleoside, is an approved drug for certain types of leukemia. jst.go.jp The rationale behind this approach is that the halogenated purines can act as mimics of natural purines and interfere with DNA synthesis or other critical cellular processes in rapidly dividing cancer cells or virus-infected cells. smolecule.com

Recent research has also explored the use of halogenated purines in the development of inhibitors for various enzymes, such as kinases and histone deacetylases, which are important targets in cancer therapy. jst.go.jp Furthermore, the unique reactivity of halogenated purines makes them valuable starting materials for the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery. researchgate.netnih.gov The development of new synthetic methods, including metal-catalyzed cross-coupling reactions, has further expanded the chemical space that can be explored starting from halogenated purine scaffolds. vulcanchem.comacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGUMAFDFJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647983 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-07-8 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 8 Bromo 6 Chloro 9h Purine and Its Analogs

Established Synthetic Routes to 8-Bromo-6-chloro-9H-Purine

The synthesis of this compound is primarily achieved through the direct halogenation of a suitable purine (B94841) precursor. The strategic introduction of bromine at the C8 position and chlorine at the C6 position is crucial for its utility as a synthetic building block.

Halogenation of Purine Derivatives

The most direct and widely employed method for the synthesis of this compound involves the bromination of 6-chloropurine (B14466). The purine ring system exhibits varied reactivity at its different carbon positions, with the C8 position being particularly susceptible to electrophilic substitution. researchgate.net

A straightforward and effective protocol for the synthesis of this compound involves the direct bromination of 6-chloropurine. This transformation can be readily achieved by treating 6-chloropurine with bromine in an aqueous medium. researchgate.net This method is often preferred due to its operational simplicity and the ready availability of the starting materials.

An alternative to using elemental bromine, which can be hazardous to handle, is the use of pyridinium (B92312) tribromide. This reagent is a stable, crystalline solid that serves as a convenient source of electrophilic bromine and can simplify the work-up and purification procedures. researchgate.net

The synthesis of the 6-chloropurine precursor itself is a critical step. A common industrial method involves the chlorination of hypoxanthine (B114508) or its derivatives. For instance, acetyl hypoxanthine can be treated with phosphorus oxychloride (POCl₃) as the chlorinating agent to yield 6-chloropurine. google.com

A summary of common halogenation reagents is presented in the table below.

| Reagent | Position Targeted | Notes |

| Bromine (Br₂) in water | C8 | A direct and common method for the bromination of 6-chloropurine. researchgate.net |

| Pyridinium tribromide | C8 | A safer and easier-to-handle alternative to liquid bromine. researchgate.net |

| Phosphorus oxychloride (POCl₃) | C6 | Used for the conversion of hypoxanthine derivatives to 6-chloropurines. google.com |

While the direct bromination of 6-chloropurine can often proceed without a catalyst, the efficiency and selectivity of halogenation reactions on the purine core can be enhanced through the use of catalysts and carefully controlled reaction conditions.

For the chlorination of hypoxanthine derivatives to produce the 6-chloropurine precursor, a tertiary amine is often employed as a catalyst in conjunction with phosphorus oxychloride. The reaction temperature is typically maintained between 70-105°C for several hours to ensure complete conversion. google.com

In the broader context of purine halogenation, modern synthetic methods have explored the use of photocatalysts under visible light irradiation. mdpi.com These methods offer the advantage of proceeding under mild conditions, which can improve the functional group tolerance and reduce the formation of byproducts. For instance, ruthenium-based catalysts have been investigated for C-H bromination, although their application to the already activated C8 position of purine may not always be necessary. nih.gov

The table below outlines key factors in controlling halogenation reactions of purines.

| Factor | Influence |

| Catalyst | Tertiary amines can catalyze the chlorination of hypoxanthine precursors. google.com Photocatalysts may be used for milder halogenation conditions. mdpi.com |

| Temperature | Higher temperatures (70-105°C) are often required for the synthesis of 6-chloropurine from its precursors. google.com |

| Solvent | The choice of solvent can influence the solubility of reagents and the reaction rate. Aqueous media are suitable for the bromination of 6-chloropurine. researchgate.net |

| Reaction Time | Sufficient reaction time (e.g., 4-8 hours for 6-chloropurine synthesis) is necessary to drive the reaction to completion. google.com |

Nucleophilic Substitution Reactions in Precursor Synthesis

The synthesis of 6-chloropurine, the immediate precursor to this compound, relies on nucleophilic substitution. The hydroxyl group of hypoxanthine is converted into a good leaving group, which is then displaced by a chloride ion. This is a fundamental transformation in purine chemistry.

Furthermore, the chlorine atom at the C6 position of 6-chloropurine and its derivatives is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of purine chemistry, allowing for the introduction of a wide variety of substituents at this position. researchgate.netnih.govjchps.comnih.govnih.govnii.ac.jp While not directly involved in the synthesis of the this compound backbone, this reactivity is crucial for the subsequent derivatization of the molecule.

Industrial Scale Production Methods and Purification Techniques

While specific details on the industrial-scale production of this compound are not extensively documented in publicly available literature, the methods used for the synthesis of the 6-chloropurine precursor are indicative of scalable processes. The use of readily available reagents like phosphorus oxychloride and tertiary amine catalysts in standard reaction vessels suggests that the synthesis can be adapted for larger quantities. google.com

Purification of halogenated purines like this compound typically involves standard laboratory techniques. After the reaction, the crude product is often precipitated by the addition of water or ice, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

N-Alkylation Strategies for Purine Precursors

The nitrogen atoms of the purine ring, particularly N7 and N9, are nucleophilic and can be readily alkylated. The N-alkylation of 6-chloropurine is a common strategy for introducing alkyl groups prior to further modifications, such as bromination at the C8 position.

Direct alkylation of 6-chloropurine with an alkyl halide in the presence of a base often leads to a mixture of the N7 and N9 isomers. ub.edunih.gov The ratio of these isomers can be influenced by the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

To improve the regioselectivity of N-alkylation, various strategies have been developed. The use of microwave irradiation has been shown to enhance both the reaction rate and the yield of the desired N9-alkylated product in some cases. ub.edu The choice of base is also critical, with bulkier or specific bases favoring the formation of one isomer over the other.

The table below summarizes common conditions for the N-alkylation of 6-chloropurine.

| Alkylating Agent | Base | Solvent | Outcome |

| Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, NMP | Often yields a mixture of N7 and N9 isomers. ub.edunih.gov |

| Alkyl Halide | DBU | Acetonitrile (B52724) | Can also produce a mixture of N7 and N9 products. ub.edu |

| Alkyl Halide | Various | Various | Microwave assistance can improve yield and regioselectivity for N9. ub.edu |

Regioselective N-Alkylation Protocols

The alkylation of the purine ring system is a cornerstone of its derivatization, yet it presents a significant challenge in regioselectivity. The purine core possesses multiple reactive nitrogen atoms, primarily at the N-7 and N-9 positions of the imidazole (B134444) ring. Direct alkylation frequently results in a mixture of N-7 and N-9 isomers, with the thermodynamically more stable N-9 regioisomer typically predominating. nih.govacs.org The choice of synthetic strategy is therefore critical in directing the alkylation to the desired nitrogen atom.

Several factors influence the regiochemical outcome of N-alkylation, including the nature of the purine substrate, the alkylating agent, the base, and the solvent system employed. ub.eduresearchgate.net Methodologies have been developed to enhance selectivity, ranging from classical base-induced reactions to more specialized techniques like the Mitsunobu reaction. ub.eduresearchgate.net For instance, while base-induced alkylation with alkyl halides often yields isomeric mixtures, the Mitsunobu reaction is noted for its higher propensity to yield N-9 substituted products. researchgate.net A specialized method for achieving N-7 selectivity involves the use of N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by SnCl4. nih.govnih.gov

Base-Induced Alkylation Methodologies

Base-induced alkylation is a conventional and widely utilized method for modifying the purine skeleton. This approach involves the deprotonation of a purine NH proton by a base, generating a purine anion that subsequently acts as a nucleophile, attacking an alkyl halide or a similar electrophile. researchgate.net However, this direct alkylation pathway commonly leads to the formation of both N-7 and N-9 alkylated isomers. nih.govacs.orgnih.gov

The ratio of these isomers is highly dependent on the reaction conditions. A variety of bases have been employed, including potassium carbonate (K2CO3), sodium hydride (NaH), 1,8-Diazabicycloundec-7-ene (DBU), and potassium hydroxide (B78521) (KOH). ub.eduresearchgate.net The solvent also plays a crucial role, with dimethylformamide (DMF) being a common choice. ub.eduresearchgate.net Despite its utility, achieving high regioselectivity can be challenging, and separation of the resulting isomers is often necessary. nih.gov In many cases, the N-9 isomer is the major product obtained. ub.edunih.gov

Table 1: Examples of Base-Induced Alkylation Conditions for 6-Chloropurine Derivatives

| Purine Substrate | Alkylating Agent | Base | Solvent | Major Product | Citation |

| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | N-9/N-7 Mixture | ub.edu |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH | Acetonitrile | N-9 | ub.edu |

| 2-Amino-6-chloropurine (B14584) | Bromomethylcyclohexane | K2CO3 | DMF | N-9/N-7 Mixture | researchgate.net |

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative and often more regioselective method for the N-alkylation of purines, particularly favoring the N-9 position. researchgate.netclockss.org This reaction facilitates the conversion of a primary or secondary alcohol into an N-alkylated purine in a single step. organic-chemistry.org The process involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgsemanticscholar.org

The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org The purine, acting as the nucleophile, then displaces the activated hydroxyl group. organic-chemistry.org This method has been successfully applied to 6-chloropurine derivatives, such as 2-amino-6-chloropurine, to synthesize N-9 substituted acyclic and carbocyclic analogs. researchgate.netclockss.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is valuable in the synthesis of stereospecific molecules. organic-chemistry.org

Table 2: N-9 Alkylation of 2-Amino-6-chloropurine via Mitsunobu Reaction

| Alcohol Substrate | Reagents | Product | Citation |

| Cyclopentenol derivative | PPh3, DEAD | N-9 alkylated 2-amino-6-chloropurine | clockss.org |

| Butanol | PPh3, DEAD | 9-(4-Hydroxybut-1-yl)-2-amino-6-chloropurine | clockss.org |

| Cyclohexylmethanol | PPh3, DEAD | N-9-(Cyclohexylmethyl)-2-amino-6-chloropurine | researchgate.net |

Palladium-Catalyzed Allylation

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the allylation of nucleophiles, including purines, using an allylic compound (like an allyl acetate (B1210297) or bromide) and a palladium(0) catalyst. organic-chemistry.org

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, generating an η3-π-allyl palladium complex. organic-chemistry.org The purine nucleophile then attacks this complex. Depending on the nucleophile's characteristics, the attack can occur either directly at the allyl moiety or first at the palladium center followed by reductive elimination to yield the N-allylated purine. organic-chemistry.org This methodology provides an efficient route for the introduction of an allyl group onto the purine ring system.

C-8 Functionalization Approaches

Modification at the C-8 position of the purine ring is a key strategy for creating structural diversity in purine derivatives. This position is susceptible to electrophilic substitution and can also be functionalized through metallation-based approaches.

Direct Bromination Techniques

The introduction of a bromine atom at the C-8 position of a 6-chloropurine can be achieved through direct bromination. This electrophilic substitution reaction is a straightforward method for synthesizing the this compound scaffold. researchgate.net The reaction typically involves treating the 6-chloropurine substrate with molecular bromine (Br2) in a suitable solvent system, such as water or chloroform. researchgate.netsci-hub.se This method is effective for precursors that can withstand the oxidative conditions of the brominating agent. researchgate.net

Lithiation-Halogenation Protocols

For substrates that are sensitive to direct bromination conditions, a lithiation-halogenation protocol provides a viable alternative. researchgate.net This two-step process begins with the regioselective deprotonation of the C-8 proton using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This generates a highly reactive C-8 lithiated purine intermediate.

In the second step, this intermediate is "trapped" by an electrophilic bromine source. A common quenching agent for this purpose is 1,2-dibromo-1,1,2,2-tetrachloroethane (CCl2BrCCl2Br). researchgate.net This sequence allows for the precise introduction of a bromine atom at the C-8 position under conditions that can be tolerated by a wider range of functional groups. researchgate.net

Advanced Derivatization and Chemical Modifications of the Purine Nucleus

The this compound core is a versatile platform for introducing a wide array of functional groups through various organic reactions. The differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position is the cornerstone of its synthetic application, allowing for controlled, stepwise modifications. The C6 position is generally more susceptible to nucleophilic aromatic substitution, while the C8 position is more reactive in transition-metal-catalyzed cross-coupling reactions.

The halogenated C6 and C8 positions of the purine nucleus are primary sites for substitution reactions. The electron-deficient nature of the pyrimidine (B1678525) and imidazole rings of the purine system facilitates these transformations.

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental method for derivatizing the purine core. researchgate.net In dihalogenated purines, the C6 position is typically the most electrophilic and, therefore, the most reactive towards nucleophilic attack. researchgate.net This inherent regioselectivity allows for the selective replacement of the C6-chloro group in this compound while leaving the C8-bromo group intact.

This selective reaction allows for the introduction of a variety of substituents by reacting the purine with different nucleophiles. For instance, treatment with alkoxides (e.g., sodium methoxide) yields 6-alkoxy-8-bromopurines. Similarly, reactions with primary or secondary amines lead to the formation of N6-substituted 8-bromoadenine (B57524) analogs, and thiolates can be used to introduce sulfur-containing moieties. This strategy provides a straightforward route to a diverse library of 6-substituted-8-bromopurines, which can serve as intermediates for further modifications at the C8 position.

| Nucleophile | Functional Group Introduced | Product Class |

|---|---|---|

| R-O⁻ (Alkoxides) | -OR (Alkoxy) | 6-Alkoxy-8-bromopurines |

| R¹R²NH (Amines) | -NR¹R² (Amino) | N⁶-Substituted 8-bromoadenines |

| R-S⁻ (Thiolates) | -SR (Alkyl/Arylthio) | 6-Thioether-8-bromopurines |

| N₃⁻ (Azide) | -N₃ (Azido) | 6-Azido-8-bromopurines |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halopurines. researchgate.net In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is key. The general reactivity trend for organohalides in such reactions is I > Br > OTf > Cl, making the C8-bromo position significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C6-chloro position. researchgate.net This chemo-selectivity allows for the functionalization of the C8 position while preserving the C6-chloro group for subsequent nucleophilic substitution or a second, more forcing cross-coupling reaction.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely employed for the synthesis of biaryl compounds and has been successfully applied to purine systems. researchgate.netwikipedia.org For this compound, the Suzuki-Miyaura coupling can be performed selectively at the C8 position. By reacting the dihalopurine with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base, the corresponding 8-aryl- or 8-vinyl-6-chloropurine derivatives can be obtained in good yields. researchgate.net The C6-chloro group remains available for subsequent transformations, demonstrating the synthetic utility of this orthogonal reactivity.

| Boronic Acid/Ester (R-B(OH)₂) | Substituent (R) Introduced at C8 | Product Class | Catalyst System Example |

|---|---|---|---|

| Phenylboronic acid | Phenyl | 8-Phenyl-6-chloro-9H-purine | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 8-(4-Methoxyphenyl)-6-chloro-9H-purine | Pd(PPh₃)₄ / Na₂CO₃ |

| Vinylboronic acid | Vinyl | 8-Vinyl-6-chloro-9H-purine | Pd(PPh₃)₄ / Na₂CO₃ |

| 2-Furylboronic acid | 2-Furyl | 8-(2-Furyl)-6-chloro-9H-purine | Pd(PPh₃)₄ / Na₂CO₃ |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be selectively performed at the C8-bromo position of this compound. researchgate.net

Sonogashira Coupling: This reaction couples the C8-bromo position with a terminal alkyne to form an 8-alkynyl-6-chloropurine. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for introducing alkynyl moieties, which are valuable for further chemistry, such as click reactions, or for their electronic properties. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the C8-bromo position with primary or secondary amines. wikipedia.org It provides an alternative to classical SNAr reactions for C-N bond formation and often proceeds under milder conditions with a broader substrate scope, enabling the synthesis of various 8-amino-6-chloropurine derivatives.

Stille and Negishi Couplings: These reactions, utilizing organotin and organozinc reagents, respectively, also offer pathways for selective C-C bond formation at the C8 position. researchgate.net

These reactions collectively provide a powerful toolkit for the selective elaboration of the C8 position, generating a diverse range of 8-substituted-6-chloropurines.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp)-C(sp) | 8-Alkynyl-6-chloropurines |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | C(sp)-N | 8-Amino-6-chloropurines |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | C(sp)-C(sp²/sp³) | 8-Substituted-6-chloropurines |

| Negishi Coupling | Organozinc (R-ZnX) | C(sp)-C(sp²/sp³) | 8-Substituted-6-chloropurines |

The this compound molecule can undergo oxidation and reduction reactions, although these are less commonly employed for derivatization compared to substitution and coupling reactions.

Oxidation: The purine ring itself is relatively electron-rich and can be susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or degradation of the heterocyclic system. However, controlled oxidation can lead to the formation of purine N-oxides, typically at the N1, N3, or N7 positions. These N-oxides can alter the electronic properties and biological activity of the purine and may serve as handles for further functionalization.

Reduction: Reduction reactions can target the halogen substituents. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other chemical reduction methods can lead to dehalogenation. Depending on the reaction conditions, selective removal of the bromine atom over the chlorine atom, or removal of both halogens, could potentially be achieved to yield 6-chloropurine or the parent 9H-purine, respectively. Such transformations are useful for removing the halogen directing groups after they have served their synthetic purpose.

Condensation and Cyclization Reactions

The construction of the purine ring system often relies on classical synthetic strategies, with the Traube purine synthesis being a prominent and adaptable method. slideshare.net This approach typically involves the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a one-carbon unit, followed by cyclization to afford the bicyclic purine core. For the synthesis of this compound, a logical starting point is 6-chloro-4,5-diaminopyrimidine.

The general steps of the Traube synthesis applicable to this compound are as follows:

Preparation of the Pyrimidine Intermediate : The synthesis begins with a suitably substituted pyrimidine. For instance, 4,5-diamino-6-chloropyrimidine can be prepared from commercially available starting materials.

Introduction of the C8-Bromo Substituent : The bromine atom at the 8-position can be introduced by cyclizing the 4,5-diaminopyrimidine with a bromine-containing one-carbon source. Alternatively, a precursor purine can be directly brominated. For example, 6-chloropurines can be readily brominated at the C-8 position. researchgate.net

Cyclization : The condensation of 6-chloro-4,5-diaminopyrimidine with a suitable reagent, such as cyanogen (B1215507) bromide or a similar electrophile, can lead to the formation of the imidazole ring, yielding the desired this compound.

A study on the synthesis of 6,8,9-trisubstituted purine analogs started from 4,6-dichloro-5-nitropyrimidine, which was subsequently converted to a 6-chloro-4,5-diaminopyrimidine derivative, highlighting a practical approach to obtaining the necessary pyrimidine precursor. nih.gov

Table 1: Examples of Condensation Reactions for Purine Synthesis

| Starting Material | Reagent | Product | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | scribd.com |

| 6-Chloro-4,5-diaminopyrimidine | Diethoxymethyl Acetate | 6-Chloropurine | slideshare.net |

| 2-Amino-6-chloropurine | Bromine in Water | 2-Amino-8-bromo-6-chloropurine | researchgate.net |

Diazotization and Related Coupling Reactions

Diazotization reactions are powerful tools for the chemical modification of aromatic and heteroaromatic amines, enabling their conversion into a wide array of functional groups. In purine chemistry, the diazotization of aminopurines is a key step in the synthesis of various halogenated and other substituted derivatives.

The Sandmeyer or related reactions can be employed to replace a diazonium group, formed from an amino group, with a halide. While direct diazotization of an 8-amino-6-chloro-9H-purine is a plausible route, it is more common to see diazotization used to introduce the chloro group at the 6-position from a 6-aminopurine precursor. Subsequently, the 8-position can be brominated.

For instance, the synthesis of 6-chloropurine derivatives can be achieved from their 6-amino counterparts via diazotization in the presence of a chloride source. This methodology is crucial for accessing the 6-chloro-purine scaffold, which is a versatile precursor for further functionalization.

Table 2: Diazotization Reactions in Purine Chemistry

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Amino-6-chloropurine derivative | t-BuONO, SbCl3, CH2Cl2 | 2,6-Dichloropurine derivative | >80 | N/A |

| Adenosine (B11128) derivative | NaNO2, HBF4 | 6-Fluoropurine derivative | N/A | N/A |

Selenylation and Thiolation Reactions

The introduction of selenium and sulfur moieties into the purine ring can significantly modulate the biological activity of the resulting compounds. The chloro group at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by selenium and sulfur nucleophiles.

Selenylation: The reaction of this compound with a selenium nucleophile, such as sodium hydrogen selenide (B1212193) (NaHSe) or a selenolate, would be expected to displace the C6-chloro group to yield the corresponding 6-selenylpurine derivative. Reagents like benzeneselenenyl chloride can also be used for electrophilic selenenylation at other positions, though the primary reaction at the 6-position with a nucleophile is more common for 6-chloropurines. orgsyn.org

Thiolation: Similarly, thiolation at the C6 position can be readily achieved by reacting this compound with various sulfur nucleophiles. Common reagents for this transformation include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by hydrolysis. For instance, reaction with sodium thiomethoxide (NaSMe) would yield 8-bromo-6-(methylthio)-9H-purine. This SNAr reaction is a well-established method for the synthesis of 6-thiopurines and their S-substituted derivatives.

Table 3: Representative Thiolation Reactions of 6-Chloropurines

| Starting Material | Reagent | Product | Reference |

| 6-Chloropurine | Thiourea, Ethanol | Purine-6-thione | jchps.com |

| 6-Chloropurine | Sodium Thiomethoxide | 6-(Methylthio)purine | N/A |

| 6-Chloropurine derivative | Hydrazine Hydrate | 6-Hydrazinylpurine derivative | jchps.com |

Benzoylation

Benzoylation of purines can occur at various positions, primarily on the nitrogen atoms of the purine ring system. For this compound, the most likely site for benzoylation under standard conditions (e.g., using benzoyl chloride in the presence of a base) would be the N9 position of the imidazole ring. This reaction would proceed via nucleophilic attack of the N9 nitrogen on the carbonyl carbon of benzoyl chloride.

The benzoylation would serve to introduce a benzoyl group, which can act as a protecting group or as a handle for further synthetic modifications. The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the benzoylation.

While specific literature on the benzoylation of this compound is scarce, the general principles of N-acylation of purines are well-documented. For example, the reaction of fluorescein (B123965) with benzoyl chloride results in O-benzoylation, demonstrating the general reactivity of benzoyl chloride as an acylating agent. researchgate.net

Table 4: General Benzoylation Reaction

| Substrate | Reagent | Product | Reference |

| Fluorescein | Benzoyl Chloride | 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate | researchgate.net |

| General Purine (e.g., Adenine) | Benzoyl Chloride, Pyridine (B92270) | N-Benzoylpurine | N/A |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 6 Chloro 9h Purine

Analysis of Reaction Types and Pathways

The chemical behavior of 8-bromo-6-chloro-9H-purine is dominated by reactions that target its three primary reactive sites: the C6 carbon, the C8 carbon, and the N9 nitrogen of the imidazole (B134444) ring. The purine (B94841) core itself is electron-poor, which makes the C6 and C8 positions susceptible to nucleophilic attack. Consequently, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. researchgate.net

The C6 position is generally the most reactive site for nucleophilic displacement in di- and tri-halogenated purines. researchgate.net This heightened reactivity allows for the selective introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at this position while leaving the C8-bromo group intact. This selectivity is fundamental to the stepwise functionalization of the purine scaffold.

Following substitution at C6, the C8 position can be targeted. The C8-bromo bond is less reactive towards direct SNAr but is highly susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.net Alternatively, the C8 position can be activated through metal-halogen exchange to form a potent organometallic nucleophile. The proton at the C8 position of a purine is the most acidic, making it a primary site for deprotonation and C-H activation reactions in related compounds, which highlights the unique reactivity of this position. researchgate.net

Furthermore, the N9 position of the purine's imidazole ring is readily alkylated. In the presence of a base, the N9 proton can be removed, and the resulting anion can react with various electrophiles. This N-alkylation is often a primary step in synthetic sequences to improve solubility and to direct the regioselectivity of subsequent reactions. researchgate.net

Table 1: Overview of Reaction Types at Different Positions of this compound

| Reactive Site | Common Reaction Types | Typical Reagents |

| C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| C8 | Suzuki-Miyaura Cross-Coupling, Metal-Halogen Exchange | Boronic acids/Pd catalyst, Organolithium reagents |

| N9 | N-Alkylation | Alkyl halides/Base (e.g., K₂CO₃) |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry and the principal mechanism for derivatization at the C6 and C8 positions of this compound. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of a highly unstable aryl cation. wikipedia.orgchemistrysteps.com Instead, it typically follows a two-step addition-elimination pathway. libretexts.org

The mechanism is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen (the ipso-carbon). This step is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this complex, the aromaticity of the purine ring is temporarily disrupted, and the negative charge is delocalized over the ring system, particularly stabilized by the electron-withdrawing nitrogen atoms. masterorganicchemistry.com In the second step, the leaving group (chloride or bromide) is expelled, and the aromaticity of the purine ring is restored. chemistrysteps.com

The presence of the electron-withdrawing purine ring system activates the attached halogens towards nucleophilic attack. wikipedia.org In the case of this compound, the C6-chloro group is significantly more reactive towards SNAr than the C8-bromo group. This differential reactivity allows for selective substitution at the C6 position.

While the stepwise addition-elimination model is widely accepted, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously without the formation of a discrete Meisenheimer intermediate. nih.gov However, for most reactions involving purines, the Meisenheimer complex model remains the standard for explaining reactivity and regioselectivity.

Electrophilic Attack Mechanisms on Purine Anions

While the purine ring is inherently electron-poor and thus generally reactive towards nucleophiles, its corresponding anion is a potent nucleophile. Deprotonation of the purine core with a strong base generates a purine anion that can readily react with electrophiles. For the purine skeleton, the most acidic proton is typically at the C8 position. researchgate.net

In the case of this compound, direct deprotonation at C8 is blocked by the bromo substituent. However, deprotonation at the N9 position is readily achieved using bases like potassium carbonate or sodium hydride. The resulting N9-anion can then participate in reactions with various electrophiles, most commonly alkyl halides, leading to N9-substituted purine derivatives.

A more powerful strategy involves C-H activation at the C8 position of a purine that is unsubstituted at that site. This is typically achieved through lithiation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net Although this compound already has a substituent at C8, this principle becomes relevant after a reductive debromination step or in related purine systems, illustrating a powerful method for C-C bond formation at this position.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for activating the C8 position of this compound. The process typically involves reacting the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.govharvard.edu

The rate of lithium-halogen exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgprinceton.edu This predictable reactivity order allows for the selective exchange of the bromine atom at the C8 position of this compound, leaving the C6-chloro group untouched.

The mechanism is believed to proceed through the formation of an intermediate "ate-complex," where the carbanion of the organolithium reagent attacks the halogen atom on the purine ring. wikipedia.orgharvard.edu This complex then collapses to form the more stable lithiated purine and an alkyl halide.

The resulting 6-chloro-8-lithiated-purine is a highly reactive nucleophile. It can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups at the C8 position. This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a versatile route to complex 8-substituted purines that are not accessible through direct SNAr.

Table 2: Regioselectivity in Metal-Halogen Exchange of this compound

| Starting Material | Reagent | Predicted Intermediate | Rationale for Selectivity |

| This compound | n-Butyllithium | 6-Chloro-8-lithio-9H-purine | The rate of exchange for Br is significantly faster than for Cl. wikipedia.orgprinceton.edu |

Neighboring-Group Mechanisms in Purine Derivatization

Neighboring-group participation (NGP), or anchimeric assistance, is a mechanism where a substituent close to a reaction center intramolecularly facilitates a reaction, often by acting as a nucleophile. This process typically proceeds through a cyclic intermediate and can lead to enhanced reaction rates and retention of stereochemistry.

In the context of this compound derivatization, NGP could theoretically occur if a suitable functional group is installed at the N9 position. For instance, an N9-substituent containing a hydroxyl or amino group, tethered by a flexible alkyl chain, could potentially displace the chlorine at C6 or the bromine at C8.

Biological Activities and Molecular Mechanisms of Action

Broad-Spectrum Biological Effects of 8-Bromo-6-chloro-9H-Purine Derivatives

Purine (B94841) analogues, including derivatives of this compound, represent a class of compounds with significant potential in cancer therapy. researchgate.netnih.gov Their structural similarity to endogenous purines allows them to function as antimetabolites, targeting the precursors involved in nucleic acid synthesis and thereby disrupting cellular metabolism. nih.gov Modifications at the C2, C6, C8, and C9 positions of the purine ring have been a primary focus for developing derivatives with diverse mechanisms of action against cancer cells. jst.go.jp

Derivatives based on the purine structure play a crucial role in impeding the processes that fuel tumor growth. nih.gov These compounds can interfere with the synthesis of DNA in cancer cells, which is essential for their rapid proliferation. nih.gov For instance, the growth-inhibitory effects of 8-chloro-cAMP have been observed in various tumor cell lines, an activity that is dependent on its conversion to its metabolite, 8-chloro-adenosine. nih.govnih.gov This metabolite has demonstrated the ability to inhibit the growth of human colon adenocarcinoma cell lines, HCT116 and FET. nih.gov Research has also shown that cancer cells utilize both the de novo synthesis and the salvage pathway to acquire purine nucleotides necessary for growth. utsw.edu The efficacy of purine analogues is rooted in their ability to disrupt these essential supply lines. utsw.edu

A key mechanism through which purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govrsc.org Studies on 6,8,9-poly-substituted purine analogues have shown that certain derivatives can trigger apoptosis in human leukemic lymphocytes. nih.govrsc.org For example, compounds featuring a benzoxy group at the C6 position demonstrated significant antiproliferative activity in Jurkat cells, a line derived from acute T-cell leukemia. nih.govrsc.org The apoptotic mechanism was confirmed through analyses of the cell cycle, Annexin-V staining, and the cleavage of initiator caspases, all of which are hallmarks of apoptosis. nih.govrsc.org

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. Research has demonstrated that specific substitutions on the purine ring can yield compounds with notable cytotoxic activity. nih.gov For example, certain 6,8,9-trisubstituted purine analogues have shown efficacy against human liver (Huh7), colon (HCT116), and breast cancer (MCF-7) cells that surpasses that of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov Similarly, other purine derivatives have shown promising activity against HER2-dependent breast cancer (SK-BR-3) and estrogen receptor-positive breast cancer (MCF-7) cell lines. mdpi.com

| Compound Derivative Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 6,8,9-Trisubstituted Purines | MCF-7 (Breast), HCT116 (Colon), Huh7 (Liver) | Exhibited notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. | nih.gov |

| 8-Chloro-adenosine (Metabolite of 8-Cl-cAMP) | HCT116 (Colon), FET (Colon) | Demonstrated growth inhibitory activity with IC50 values of 0.6 µM and 0.9 µM, respectively. | nih.gov |

| N9-Substituted Purine (Compound 14) | SK-BR-3 (Breast) | Showed good cellular activity with a Growth Inhibition (GI) of 60.93%. | mdpi.com |

| 2-Phenyloxazole-Substituted Purine (Compound 8) | MCF-7 (Breast) | Exerted reasonable antiproliferative activity with a GI value of 33.27%. | mdpi.com |

| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (T-cell leukemia) | Displayed the highest antiproliferative activity of the series tested. | nih.govrsc.org |

The anticancer activity of purine derivatives is also linked to their ability to modulate cellular signaling pathways that control cell proliferation. semanticscholar.org Many of these compounds are designed to target and inhibit specific proteins, such as kinases, which are essential for cell cycle regulation. semanticscholar.orggoogle.com For example, a study of pro-apoptotic purine analogues identified Death-Associated Protein Kinase 1 (DAPK-1) as a target. nih.gov The most active antiproliferative compound in the series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was found to have the lowest IC50 value against recombinant DAPK1, suggesting that its ability to induce apoptosis may be linked to the inhibition of this kinase. nih.gov

In addition to their anticancer effects, derivatives of halogenated purines have been investigated for their potential as antiviral agents. researchgate.netmdpi.com Specifically, nucleoside analogues incorporating a 6-chloropurine (B14466) base have shown promise. nih.govnih.gov Research into agents against the SARS-coronavirus (SARS-CoV) revealed that the 6-chloropurine moiety could be a critical component for antiviral activity. nih.gov

It is hypothesized that the electrophilic nature of the 6-chloropurine group may allow it to form a covalent bond with a target enzyme, leading to effective and irreversible inhibition. nih.gov In a study evaluating various nucleoside analogues, two compounds with a 6-chloropurine base exhibited promising anti-SARS-CoV activity, comparable to that of known antiviral agents like mizoribine (B1677216) and ribavirin. nih.govnih.gov This highlights the importance of the purine structure in developing new antiviral therapies. nih.govmdpi.com

Antiviral Properties

Inhibition of Viral Replication

Research into the antiviral properties of purine analogs has identified promising candidates for therapeutic development. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, an 8-bromo analogue of a 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine derivative demonstrated notable activity against rhinovirus type 1B. nih.gov This suggests that the 8-bromo substitution on the purine ring can contribute to antiviral efficacy. The mechanism of action for many purine analogues involves the inhibition of viral polymerases or other enzymes crucial for viral replication, thereby disrupting the synthesis of viral genetic material. nih.gov Nucleoside analogs containing a 6-chloropurine moiety have also been investigated as potential anti-SARS-CoV agents, with some showing promising activity. nih.govresearchgate.net Further investigation is warranted to determine the specific antiviral spectrum and mechanism of this compound.

Antimicrobial Efficacy

Derivatives of 6-chloro-8-substituted-9H-purine have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. These studies reveal that such compounds can exhibit significant antimicrobial properties. The antibacterial and antifungal activities of these derivatives were assessed using the disc diffusion method at various concentrations.

The antibacterial screening was conducted against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, Proteus vulgaris and Klebsiella pneumoniae. For antifungal evaluation, the compounds were tested against Aspergillus niger and Penicillium chrysogenium. The results, presented in the data table below, indicate that these purine derivatives possess a broad spectrum of antimicrobial activity.

| Compound | Microorganism | Zone of Inhibition (mm) at 100µg/disc | Zone of Inhibition (mm) at 200µg/disc |

|---|---|---|---|

| 6-chloro-8-(phenyl)-9H-purine | Staphylococcus aureus | 10 | 14 |

| 6-chloro-8-(4-chlorophenyl)-9H-purine | Bacillus subtilis | 12 | 16 |

| 6-chloro-8-(4-methoxyphenyl)-9H-purine | Proteus vulgaris | 9 | 13 |

| 6-chloro-8-(4-nitrophenyl)-9H-purine | Klebsiella pneumoniae | 11 | 15 |

| 6-chloro-8-(phenyl)-9H-purine | Aspergillus niger | 13 | 17 |

| 6-chloro-8-(4-chlorophenyl)-9H-purine | Penicillium chrysogenium | 11 | 15 |

Anti-inflammatory and Antioxidant Activities

The therapeutic potential of purine derivatives extends to their anti-inflammatory and antioxidant activities. While direct experimental data for this compound is not extensively available, studies on related 6-chloro-8-substituted-9H-purine derivatives have demonstrated significant antioxidant properties. The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The anti-inflammatory effects of purine analogues are often linked to their ability to modulate various signaling pathways involved in inflammation. For example, certain purine derivatives have been shown to act as antagonists at adenosine (B11128) receptors, which play a crucial role in regulating inflammatory responses. nih.gov By blocking specific adenosine receptor subtypes, these compounds can mitigate inflammation. The structural features of this compound suggest it may interact with such biological targets, but further research is necessary to elucidate its specific anti-inflammatory mechanisms.

Potential in Other Therapeutic Areas (e.g., Anti-Alzheimer's, Immunomodulation)

The diverse biological activities of purine analogues have prompted investigations into their potential for treating a range of other diseases, including neurodegenerative disorders like Alzheimer's disease and conditions requiring immunomodulation. Purine derivatives are being explored as multi-target-directed ligands for Alzheimer's disease, with some compounds designed to inhibit key enzymes like cholinesterases and modulate pathways associated with amyloid-beta peptide deposition.

In the context of immunomodulation, purine analogues can influence the function of immune cells. By interfering with nucleotide metabolism, they can suppress the proliferation of lymphocytes, an effect that is harnessed in immunosuppressive therapies. nih.gov The structural characteristics of this compound, particularly the halogen substitutions, may confer specific immunomodulatory properties, but this remains an area for future investigation.

Molecular Interactions and Biochemical Pathways

Binding to Purine Receptors and Enzymes

The biological effects of this compound are likely mediated through its interaction with various purine-binding proteins, including receptors and enzymes. Purine receptors, such as adenosine receptors (A1, A2A, A2B, and A3), are a major class of targets for purine analogues. nih.govjohnshopkins.edu The affinity and selectivity of binding to these receptors are highly dependent on the substitution pattern on the purine ring. For instance, substitutions at the 8-position have been shown to influence binding to adenosine receptors. mdpi.com The 8-bromo substituent in this compound could play a significant role in its receptor binding profile.

Furthermore, this compound may interact with enzymes that utilize purines as substrates or cofactors. The nature of these interactions, whether as a substrate, inhibitor, or allosteric modulator, would determine the downstream biochemical consequences.

Inhibition of Key Enzymes in Nucleotide Biosynthesis

A critical mechanism by which many purine analogues exert their biological effects is through the inhibition of key enzymes involved in nucleotide biosynthesis. nih.gov The de novo purine biosynthesis pathway is a fundamental cellular process, and its disruption can have profound effects on cell proliferation and survival. One of the key enzymes in this pathway is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes a rate-limiting step in the synthesis of guanine (B1146940) nucleotides. nih.govresearchgate.netsci-hub.se

Inhibition of IMPDH by purine analogues can lead to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for various signaling processes. This mechanism is the basis for the use of some purine analogues as anticancer, antiviral, and immunosuppressive agents. nih.gov Given its structure as a purine analogue, this compound is a candidate for an IMPDH inhibitor. However, specific enzymatic assays are required to confirm this and to determine its potency and selectivity.

Modulation of Purine Metabolism Pathways

The purine scaffold of this compound makes it a candidate for interacting with enzymes involved in purine metabolism. Modifications at the 6 and 8 positions are known to influence the binding and activity of these enzymes.

Purine Nucleoside Phosphorylase (PNPase) Inhibition

Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. Inhibition of PNPase is a therapeutic strategy for T-cell mediated diseases. While direct studies on this compound are limited, research on related substituted purines provides strong evidence for its potential inhibitory activity. For instance, a series of N(7)- and N(9)-acyclonucleosides of guanine and 8-substituted guanines, including 8-bromo-guanine derivatives, have been evaluated for their ability to inhibit PNPase from human erythrocytes and rabbit kidney. These compounds were found to inhibit phosphorolysis competitively with respect to the nucleoside substrates. The guanosine (B1672433) analog 8-aminoguanosine (B66056) has also been identified as an effective inhibitor of PNPase. These findings suggest that the 8-bromo-purine scaffold is a viable pharmacophore for the design of PNPase inhibitors.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibition is a primary therapeutic approach for managing hyperuricemia and gout. Purine analogues are a well-established class of XO inhibitors. Studies on the substrate analog 8-bromoxanthine (B49285) reveal that it acts as an inhibitor of xanthine oxidase, with an uncompetitive mode of inhibition with respect to xanthine. The presence of the bulky bromine group at the 8-position allows the compound to interact with the molybdenum center of xanthine oxidase in a manner typical of other purine substrates and products. This interaction dramatically slows the rate of enzyme reduction by xanthine. Another related compound, 6-(bromomethyl)-9H-purine, also potently inhibits bovine milk xanthine oxidase in a time-dependent manner. These studies indicate that the bromo-purine structure is a key element for interaction with and inhibition of xanthine oxidase.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| 8-Bromoxanthine | Xanthine Oxidase | ~400 µM | Uncompetitive with respect to xanthine |

| 6-(Bromomethyl)-9H-purine | Xanthine Oxidase | Potent, time-dependent | Modifies the enzyme-bound FAD |

Interaction with DNA Glycosylases

DNA glycosylases are enzymes involved in the base excision repair (BER) pathway, responsible for identifying and removing damaged or modified bases from DNA. While direct experimental data on the interaction of this compound with DNA glycosylases is not prominent in the literature, related studies on other modified nucleosides suggest a potential for such interactions. For example, the enzymes 8-oxoguanine DNA glycosylase (OGG1) and N-methylpurine DNA glycosylase (MPG) have been shown to catalyze the cleavage of the N-glycosidic bond of the antiviral nucleoside 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole, demonstrating that these enzymes can process free nucleosides with halogenated bases. This implicates DNA glycosylases in the metabolism of certain drug compounds and opens the possibility that purine analogs like this compound could be recognized by these repair enzymes.

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The purine ring is a "privileged scaffold" in kinase inhibitor design, mimicking the adenine (B156593) moiety of ATP and enabling binding to the highly conserved ATP-binding pocket of kinases. The 6-chloro-purine core is a common starting point for the synthesis of kinase inhibitors, with substitutions at other positions, such as C8, used to achieve potency and selectivity.

Numerous studies have demonstrated that 2,6,9-trisubstituted purines are effective inhibitors of various kinases. For example, derivatives based on this scaffold have shown potent inhibition of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. Similarly, N,9-diphenyl-9H-purin-2-amine derivatives have been identified as highly effective Bruton's Tyrosine Kinase (BTK) inhibitors. Other research has led to the development of 9-(arenethenyl)purines as dual Src/Abl tyrosine kinase inhibitors.

The purine scaffold is also effective against serine/threonine kinases. For instance, 6,8,9-poly-substituted purine libraries have been synthesized and found to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a serine/threonine kinase involved in apoptosis. Furthermore, 2,7,9-trisubstituted 8-oxopurines have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), highlighting the versatility of the substituted purine core in targeting different kinase families. The 8-bromo and 6-chloro substitutions on the purine ring of this compound provide key chemical handles for creating libraries of potential kinase inhibitors with diverse selectivity profiles.

| Purine Derivative Class | Target Kinase(s) | Kinase Family |

| 2,6,9-Trisubstituted purines | Bcr-Abl | Tyrosine Kinase |

| N,9-Diphenyl-9H-purin-2-amines | Bruton's Tyrosine Kinase (BTK) | Tyrosine Kinase |

| 9-(Arenethenyl)purines | Src, Abl | Tyrosine Kinase |

| 6,8,9-Poly-substituted purines | DAPK-1 | Serine/Threonine Kinase |

| 2,7,9-Trisubstituted 8-oxopurines | FLT3 | Tyrosine Kinase |

Receptor Ligand and Antagonist Activity (e.g., Adenosine Receptors, Histamine (B1213489) Receptors)

Adenosine Receptors

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. Substituted purines are widely explored as antagonists for these receptors, with applications in various diseases. Research has shown that 2,6,9-trisubstituted purines can act as adenosine receptor antagonists. Specifically, the introduction of a bromine atom at the 8-position of the purine moiety has been a successful strategy for developing potent A₂A adenosine receptor antagonists. For example, 8-bromo-9-ethyl-2-phenetoxyadenine demonstrated a high binding affinity for the human A₂A receptor with a Ki value of 1.7 nM. This highlights the importance of the 8-bromo substitution for achieving high-affinity interactions with adenosine receptors.

Histamine Receptors

Histamine receptors (H₁, H₂, H₃, and H₄) are another class of G protein-coupled receptors involved in processes like allergic reactions and gastric acid secretion. While purine-based structures are less common as histamine receptor antagonists compared to other scaffolds, the versatility of the purine core allows for its adaptation to various receptor targets. However, specific data detailing the activity of this compound as a ligand or antagonist for histamine receptors is not well-documented in current scientific literature.

Structure Activity Relationship Sar Studies of 8 Bromo 6 Chloro 9h Purine Derivatives

Impact of Halogen Substituents on Biological Activity

The presence and identity of halogen substituents on the purine (B94841) ring and its associated moieties are significant determinants of biological activity. Studies have shown that halogens, through their electronic and steric properties, can modulate a compound's affinity for its target and its pharmacokinetic properties.

In one series of purine-scaffold compounds, chlorine was generally the preferred substituent over other functionalities like methoxy (B1213986) (–OCH3), trifluoromethoxy (–OCF3), trifluoromethyl (–CF3), cyano (–CN), or methyl (–CH3). nih.gov The only exception was bromine, which was found to be a tolerable substitute for chlorine, suggesting that the specific nature of the halogen at certain positions is crucial for maintaining or enhancing activity. nih.gov For instance, comparing compounds with different halogen substitutions at the same position often reveals a clear trend in activity. Studies on NBF derivatives have demonstrated that compounds with chloro and bromo substituents at the 3'-position of a benzofuran (B130515) moiety exhibited significant agonistic effects at the mu opioid receptor (MOR), with %MPE (Maximum Possible Effect in antinociception tests) of 84.5% and 90.9% respectively. nih.gov This highlights that specific halogens can confer potent biological responses.

The general principle that increasing the atomic mass of a halogen substituent can improve biological activity has also been observed in other molecular scaffolds, suggesting a potential avenue for optimizing purine derivatives. rsc.org The conscious design and selection of halogen substituents are therefore critical for tailoring the biological effects of these compounds.

Effects of Substituent Position and Nature on Target Binding Affinity

The precise location and chemical nature of substituents on the 8-bromo-6-chloro-9H-purine framework are paramount in dictating binding affinity to target proteins. SAR studies consistently demonstrate that even minor positional changes or alterations in the type of substituent can lead to significant variations in potency.

The substitution pattern on the purine core itself is a key factor. Direct alkylation of the purine ring can lead to a mixture of N7 and N9 isomers, with the N9 regioisomer often being the thermodynamically more stable and predominant product. acs.org The differentiation between these isomers is critical, as the position of the alkyl group influences the molecule's orientation within the binding pocket. For example, in a series of Hsp90 inhibitors, substituents were placed at the N9 position to interact with the ATP binding site. mdpi.com

Furthermore, modifications at the C6 and C8 positions are central to SAR exploration. In the development of dual Src/Abl kinase inhibitors, replacing the chlorine at the C6 position with various arylamines led to an increase in kinase activity, whereas an alkyl derivative at the same position reduced potency. acs.org This indicates that aryl rings at this position might be involved in favorable interactions with the target. Similarly, for a series of Grp94 inhibitors, modifications on an 8-aryl ring showed that polar functionalities had a deleterious effect on activity, confirming the hydrophobic nature of the binding pocket. nih.gov

The nature of the substituent also plays a crucial role. In studies on NBF derivatives, it was found that while smaller substituents like chloro and bromo on a 6β-configured side chain led to agonistic activity, larger, bulky substituents like phenyl and pyridine (B92270) at the same position resulted in a switch to antagonistic activity. nih.gov This suggests that the size and bulkiness of the substituent can fundamentally alter the functional response at the receptor.

| Compound | Target | Modification | Result (IC50/Ki) |

| 9g | Grp94 | 8-(2,4-dichlorophenyl)sulfanyl | IC50 = 0.023 µM |

| 9h | Grp94 | 8-(2-bromo-4-chlorophenyl)sulfanyl | IC50 = 0.024 µM |

| 9i | Grp94 | 8-(2-chloro-4-(trifluoromethyl)phenyl)sulfanyl | IC50 = 0.054 µM |

| 14 | Hsp90α | 6-chloro, N9-(4-methylbenzyl) | IC50 = 1.00 µM |

| 6b | Hsp90α | 6-chloro, N9-((3-(tert-Butyl)isoxazol-5-yl)methyl) | IC50 = 1.76 µM |

| 6c | Hsp90α | 6-chloro, N9-((3-isopropylisoxazol-5-yl)methyl) | IC50 = 0.203 µM |

| Compound 8 (NBF derivative) | MOR | 6β-H, 3'-bromo | Ki = 0.11 nM |

| Compound 9 (NBF derivative) | MOR | 6β-H, 3'-chloro | Ki = 0.13 nM |

This table presents a selection of this compound derivatives and related compounds, detailing their structural modifications and the resulting impact on target binding affinity or inhibitory concentration.

Analysis of Structural Modifications for Enhanced Selectivity and Potency

A primary goal of SAR studies is to guide the structural modification of a lead compound to enhance its potency and selectivity for its intended biological target. This involves a systematic exploration of different functional groups, ring systems, and linkers.

For purine-based Hsp90 inhibitors, a strategy involved replacing a hydrophobic moiety with various five-membered aromatic and non-aromatic rings to probe the hydrophobic pocket of the enzyme. mdpi.com This led to the discovery that isoxazole (B147169) derivatives, particularly compound 6c with an isopropyl group, showed favorable Hsp90α inhibitory activity (IC50 = 0.203 µM). mdpi.com In contrast, a derivative with a bulkier tert-butyl group (6b ) was less potent (IC50 = 1.76 µM), illustrating a fine balance between substituent size and binding pocket accommodation for achieving high potency. mdpi.com

Selectivity is another critical parameter. In the context of Hsp90 inhibitors, achieving selectivity for different isoforms (e.g., Hsp90α vs. Grp94) is a significant challenge. The SAR of one purine series showed that a chlorine functionality was generally preferred, contributing to potent inhibition. nih.gov By carefully selecting substituents, it is possible to exploit subtle differences in the binding sites of target proteins to achieve greater selectivity.

Similarly, in the development of MOR ligands, the stereochemistry at the C6 position was found to be a key determinant of functional activity. Derivatives with a 6α configuration consistently acted as antagonists, regardless of the substituent at the 3'-position. nih.gov However, for the 6β configuration, the nature of the substituent was critical: small groups (bromo, chloro) conferred agonism, while bulky groups (phenyl) led to antagonism. nih.gov This demonstrates how structural modifications can be used to fine-tune the pharmacological profile from an agonist to an antagonist, thereby enhancing functional selectivity.

Conformational Analysis and Molecular Recognition Aspects

The three-dimensional conformation of a molecule and its ability to be recognized by a biological target are fundamental to its activity. Conformational analysis, often aided by X-ray crystallography and molecular modeling, provides crucial insights into how this compound derivatives bind to their targets.

X-ray crystal structures of several purine derivatives bound to the N-terminal domain of Hsp90 confirmed that the compounds adopt an L-shape conformation, occupying two distinct binding pockets as intended. mdpi.com The purine ring itself is situated in one pocket, making extensive hydrophobic interactions, while the substituent at the N9 position extends into a second, more hydrophobic pocket. mdpi.com These structures revealed that the protein's conformation remains largely unchanged upon binding of different derivatives, suggesting a rigid binding space that is highly selective for ligand shape and size. mdpi.com For instance, a bulky phenyl ring on one derivative was too large to slide sufficiently into the pocket, leading to lower solubility and difficulty in obtaining binding data. mdpi.com

Molecular modeling studies of NBF derivatives at the MOR have shown how substituent size and configuration can influence the preferred conformation, which in turn dictates function. nih.gov It was proposed that 6β derivatives with smaller substituents (Cl, Br) favor a "twisted boat" conformation that promotes receptor activation (agonism). In contrast, 6α derivatives or those with bulky substituents favor a "chair" conformation that stabilizes the inactive state of the receptor, leading to antagonism. nih.gov This highlights a direct link between the ligand's conformation, its molecular recognition by the receptor, and the resulting biological outcome. These insights are invaluable for the rational design of new derivatives with specific, predetermined functional activities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 8-bromo-6-chloro-9H-purine, ¹H and ¹³C NMR would provide definitive evidence of its purine (B94841) core and the specific positions of its substituents.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, two distinct signals would be anticipated in the ¹H NMR spectrum.

One signal corresponds to the proton attached to the C2 carbon of the purine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.

The second signal is from the proton on the N9 nitrogen of the imidazole (B134444) portion of the purine ring (the "9H"). This N-H proton is typically broader than C-H signals and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is also expected to appear downfield, often above δ 13.0 ppm in a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C2-H | ~8.5 - 8.9 | Singlet (s) | Represents the single proton on the pyrimidine (B1678525) ring of the purine core. |

| N9-H | >13.0 | Broad Singlet (br s) | Represents the proton on the imidazole ring; chemical shift is solvent-dependent. |

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to infer information about their chemical environment, hybridization, and bonding. The structure of this compound contains five carbon atoms within its purine ring system, and each is expected to produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of these carbons are influenced by the electronegative nitrogen atoms and the attached halogen substituents.

C6 and C8: These carbons are directly bonded to chlorine and bromine, respectively. The halogen atoms cause a significant downfield shift. The C6-Cl carbon would likely appear in the range of δ 150-155 ppm, while the C8-Br carbon would be found at a slightly more upfield position, around δ 125-135 ppm.

C2: This carbon is bonded to a hydrogen and situated between two nitrogen atoms, typically resonating in the region of δ 150-155 ppm.

C4 and C5: These are quaternary carbons within the fused ring system. Their signals are expected between δ 130 and 155 ppm, with the C4 signal generally being more downfield due to its proximity to three nitrogen atoms and the C6-Cl group.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~152 | Carbon in the pyrimidine ring, bonded to H. |

| C4 | ~153 | Quaternary carbon at the ring fusion, adjacent to C5 and C6. |

| C5 | ~132 | Quaternary carbon at the ring fusion, adjacent to C4 and N7. |

| C6 | ~151 | Carbon in the pyrimidine ring, bonded to Cl. |

| C8 | ~128 | Carbon in the imidazole ring, bonded to Br. |

Mass Spectrometry (MS) for Molecular Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and can also be used to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (molecular formula C₅H₂BrClN₄), ESI-MS in positive ion mode would be expected to show a characteristic cluster of peaks for the [M+H]⁺ ion. This distinctive pattern is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The calculated molecular weight of the most abundant isotopic combination (C₅H₂⁷⁹Br³⁵ClN₄) is 231.92 g/mol . The resulting isotopic pattern would show four main peaks corresponding to the different combinations of these isotopes.

| Isotopic Combination | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| C₅H₃⁷⁹Br³⁵ClN₄⁺ | 232.93 | 100.0 |

| C₅H₃⁸¹Br³⁵ClN₄⁺ / C₅H₃⁷⁹Br³⁷ClN₄⁺ | 234.93 | ~128.8 |

| C₅H₃⁸¹Br³⁷ClN₄⁺ | 236.93 | ~31.7 |

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight (TOF)

High-Resolution Mass Spectrometry (HRMS), often performed using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its elemental composition of C₅H₂BrClN₄. For instance, the calculated exact mass of the protonated monoisotopic species ([C₅H₃⁷⁹Br³⁵ClN₄]⁺) is 232.9336 Da. An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis